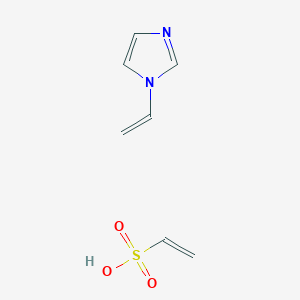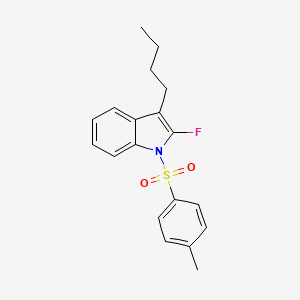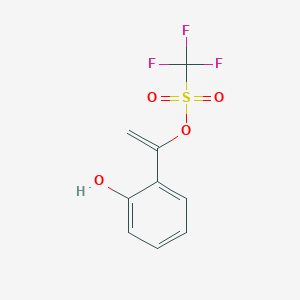
Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Vorbereitungsmethoden
The synthesis of Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane typically involves the reaction of 3,5-dimethyl-1H-pyrazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane has several scientific research applications:
Wirkmechanismus
The mechanism by which Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane exerts its effects is primarily through its interaction with metal ions. The pyrazole moieties can coordinate with metal centers, influencing the electronic properties and reactivity of the metal complexes formed . This coordination can activate the metal center for various catalytic processes, including oxidation and reduction reactions. The trimethylsilyl group can also play a role in stabilizing the compound and enhancing its solubility in organic solvents.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane can be compared with other similar compounds such as:
Bis(pyrazolyl)methane: Lacks the trimethylsilyl group, which can affect its reactivity and solubility.
Trimethylsilylpyrazole: Contains only one pyrazole moiety, leading to different coordination and reactivity properties.
3,5-Dimethylpyrazole: A simpler structure with different applications and reactivity compared to the bis(pyrazole) derivative.
The uniqueness of this compound lies in its ability to form stable complexes with metals while maintaining good solubility and stability due to the presence of the trimethylsilyl group.
Eigenschaften
CAS-Nummer |
479078-11-0 |
|---|---|
Molekularformel |
C14H24N4Si |
Molekulargewicht |
276.45 g/mol |
IUPAC-Name |
bis(3,5-dimethylpyrazol-1-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C14H24N4Si/c1-10-8-12(3)17(15-10)14(19(5,6)7)18-13(4)9-11(2)16-18/h8-9,14H,1-7H3 |
InChI-Schlüssel |
AGLHVRZSXUBZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C(N2C(=CC(=N2)C)C)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)

![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)

![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)


![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
